molecular formula C22H23NO2 B2398683 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1796950-14-5

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2398683
CAS RN: 1796950-14-5
M. Wt: 333.431
InChI Key: ZZXUSZYMVXZFJH-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C22H23NO2.

Scientific Research Applications

Melatonin Analogs and Structural Analysis

  • Melatonin Analogs : Naphthalene derivatives have been explored for their potential as melatonin analogs. One study discussed the crystallographic analysis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting its structural similarity to melatonin and suggesting its possible application in studies related to melatonin receptors (Tinant et al., 1994).

Crystal Structure and Co-crystal Formation

  • Co-crystal Formation : Research on quinoline derivatives with amide bonds, similar in structural aspects to the compound , has contributed to understanding co-crystal formation with aromatic diols, offering insights into potential applications in material science and pharmaceuticals (Karmakar et al., 2009).

Photostability and Lasing Efficiency

  • Photophysical Properties : Studies on N-substituted 1,8-naphthalimide derivatives, focusing on their fluorescence, lasing efficiency, and photostability, indicate applications in developing dye lasers and understanding solvent-dependent behaviors of naphthalene derivatives (Martin et al., 1996).

Anti-Parkinson's Activity

  • Pharmacological Applications : The synthesis and evaluation of novel naphthalene derivatives for anti-Parkinson's activity demonstrate the potential of such compounds in therapeutic applications, particularly in neurodegenerative disease research (Gomathy et al., 2012).

Anti-HIV Activity

  • Antiviral Research : A study on naphthalene derivatives synthesized from naphthalene-derived glycine derivative for their inhibitory activity against HIV-1 and HIV-2 provides a basis for the development of new antiviral agents (Hamad et al., 2010).

Interaction with Proteins

  • Protein Interaction Studies : Fluorescence spectral studies on the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA) shed light on the binding mechanisms and potential applications in understanding drug-protein interactions (Ghosh et al., 2016).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-16-8-3-5-12-19(16)21(25-2)15-23-22(24)14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUSZYMVXZFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

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